Diazene, (4-methylphenyl)-

Lipophilicity ADME Medicinal Chemistry

Researchers often face lipophilicity drift when using diaryl azo analogs, leading to poor bioavailability. (4-Methylphenyl)diazene provides a precise monosubstituted scaffold with a logP of ~2.75, avoiding the excessive lipophilicity (logP >4) of symmetric diaryl azo compounds. - Ideal for CNS drug candidates requiring logP 2-4 for optimal brain penetration. - Validated K-2 type ligand scaffold for Co²⁺/Cu²⁺/Mn²⁺ metalloantibiotic complexes. - Enables tunable SET oxidation studies for redox-controlled bond activation research. Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
CAS No. 58402-51-0
Cat. No. B15463572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazene, (4-methylphenyl)-
CAS58402-51-0
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=N
InChIInChI=1S/C7H8N2/c1-6-2-4-7(9-8)5-3-6/h2-5,8H,1H3
InChIKeyYQFYJSJNLQCKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylphenyl)diazene Technical Baseline


Diazene, (4-methylphenyl)- (CAS 58402-51-0), systematically named (4-methylphenyl)diazene, is a monosubstituted aryl diazene featuring a –N=N– core with a single 4-methylphenyl (p-tolyl) substituent . With a molecular formula of C7H8N2 and a molecular weight of 120.15 g/mol, this compound exhibits a computed logP of 2.75, indicating moderate lipophilicity . Unlike symmetric diaryl azo compounds, the asymmetrical substitution pattern of (4-methylphenyl)diazene confers distinct physicochemical and reactivity profiles that are critical for research applications requiring precise control over electronic and steric properties [1].

Asymmetric mono-aryl diazene core for controlled electronic/steric studies
Moderate lipophilicity profile supports balanced solubility and partitioning research
Lower molecular weight versus diaryl azos for diffusion-limited catalytic investigations

(4-Methylphenyl)diazene vs. Common Azo Analogs


Substituting (4-methylphenyl)diazene with structurally related azo compounds such as 4-methylazobenzene (CAS 949-87-1) or 4,4′-dimethylazobenzene (CAS 501-60-0) introduces quantifiable changes in molecular properties that directly impact experimental outcomes. For instance, increasing the number of aromatic rings elevates logP from 2.75 to 4.28, a ~1.5 log unit difference that alters solubility and membrane partitioning behavior . Additionally, the absence of a second aryl group in (4-methylphenyl)diazene yields a lower molecular weight (120.15 g/mol vs. ≥196.25 g/mol), which influences diffusion coefficients and catalytic site accessibility [1]. These differences are not subtle and can lead to divergent reactivity, biological activity, and material properties, making direct substitution without re-optimization untenable [2].

Lipophilicity shift with diaryl analogs
Replacing with 4-methylazobenzene elevates logP significantly, altering solubility and membrane partitioning behavior.
Molecular weight penalty limits mass transfer
Diaryl azo analogs carry substantially higher molecular weight, reducing diffusion coefficients and catalytic site accessibility.
Electronic and steric environment changes
Absence of a second aryl group modifies redox behavior and coordination geometry; direct substitution may require re-optimization.

(4-Methylphenyl)diazene Quantitative Differentiation


Reduced LogP vs. 4-Methylazobenzene

The octanol-water partition coefficient (logP) of (4-methylphenyl)diazene is 2.75, compared to 4.28 for 4-methylazobenzene (1-(4-methylphenyl)-2-phenyldiazene) . This difference of -1.53 log units translates to a ~34-fold lower theoretical lipophilicity, which can be exploited to reduce non-specific binding in biological assays or to tune compound retention in chromatographic separations.

LogP Difference
Data to verify
Target: computed logP 2.75
vs. 4-Methylazobenzene: 4.28
−1.53 log units (~34× lower theoretical lipophilicity)
Lower lipophilicity supports reduced non-specific binding in assays
In silico prediction; confirm experimentally
Lipophilicity ADME Medicinal Chemistry

Molecular Weight Advantage in Catalysis

(4-Methylphenyl)diazene possesses a molecular weight of 120.15 g/mol, which is substantially lower than its diaryl counterparts 4-methylazobenzene (196.25 g/mol) and 4,4'-dimethylazobenzene (210.27 g/mol) [1][2]. This 39% to 43% reduction in molecular weight corresponds to higher diffusion coefficients and potentially faster reaction kinetics in solution-phase processes where mass transfer is rate-limiting.

Molecular Weight Advantage
Cross-study comparable
120.15 g/mol vs. 196.25 g/mol (4-methylazobenzene) and 210.27 g/mol (4,4′-dimethylazobenzene)
−38.8% to −42.9% mass reduction
Smaller size enhances diffusion into porous media and reduces steric hindrance
Relevant for catalysis and coordination chemistry
Catalysis Mass Transfer Materials Science

Antimicrobial Metal Complex Activity

The ligand [(E)-1-(1,3-dioxolan-2-yl)-2-(4-methylphenyl)diazene] (K-2), derived from the (4-methylphenyl)diazene scaffold, when complexed with Co²⁺, Cu²⁺, and Mn²⁺, exhibited excellent antibacterial and antifungal activity against S. aureus, E. coli, A. niger, A. ustus, and C. albicans at 250 µg/mL, comparable to or exceeding the standard drug ampicillin [1]. In contrast, the analogous ligand with a 4-ethylphenyl substituent (K-4) did not show the same level of efficacy across metal combinations, indicating that the 4-methylphenyl substitution pattern is not functionally interchangeable [1].

Antimicrobial Metal Complexes
Head-to-head
K-2 ligand (Co²⁺, Cu²⁺, Mn²⁺ complexes): broad-spectrum activity against S. aureus, E. coli, A. niger, A. ustus, C. albicans at 250 µg/mL
Supports metal-complex antimicrobial screening context
Activity reported comparable to ampicillin in agar diffusion; 4-ethylphenyl analog not highlighted
Antimicrobial Coordination Chemistry Bioinorganic

Oxidative Pathway Divergence by Substituent

Electrochemical oxidation of 1-phenyl-2-(4-methylphenyl)diazene substituted with a 4′-methoxy group (11) proceeds via benzylic substitution to yield di- and triarylmethane derivatives, whereas the 4′-dimethylamino analog (10) predominantly undergoes C–azo bond cleavage [1]. This mechanistic bifurcation demonstrates that the electronic character of the 4′-substituent on the phenyl ring profoundly influences the reaction pathway of the (4-methylphenyl)diazene core, a level of substituent-dependent control not universally observed in symmetric azo compounds.

Oxidative Pathway Control
Class-level
4′-Methoxy: benzylic substitution
4′-Dimethylamino: C–azo bond cleavage
Pathway directed by substituent electronic character
Reported pathway bifurcation supports tunable redox probe design
FeCl₃ oxidation, SET mechanism; yield differences not quantified
Redox Chemistry Mechanistic Studies Synthetic Methodology

C–H⋯π and C–Cl⋯π Crystal Packing

Single-crystal X-ray analysis of (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-(4-methylphenyl)diazene (II) reveals crystallization in the monoclinic space group C2/c (Z = 8), with intermolecular C–H⋯π and C–Cl⋯π interactions forming layered structures parallel to (02) [1]. In comparison, the 3-methylphenyl regioisomer (IV) adopts a triclinic space group P1̄ (Z = 4) with a different network topology [1]. The methyl substitution pattern directly impacts crystal symmetry, unit cell parameters, and the nature of non-covalent interactions, which are critical determinants of solid-state stability, solubility, and mechanical properties.

Crystal Packing Motif
Head-to-head
Monoclinic C2/c, Z=8, layered via C–H⋯π and C–Cl⋯π contacts
Reproducible 4-methyl packing motif aids polymorph control
3-Methyl regioisomer adopts triclinic P1̄, different topology
Crystallography Solid-State Chemistry Supramolecular

(4-Methylphenyl)diazene Key Applications


Lipophilicity-Controlled Lead Optimization

Use (4-methylphenyl)diazene as a molecular core when a logP value around 2.75 is desired to balance aqueous solubility and membrane permeability, avoiding the excessive lipophilicity (logP >4) of diaryl azo analogs that can lead to promiscuous binding and poor oral bioavailability . This is particularly relevant for central nervous system (CNS) drug candidates where optimal logP is typically 2–4 .

Redox-Active Metal Complexes as Antimicrobials

Employ the (4-methylphenyl)diazene scaffold to generate ligands (e.g., K-2 type) for transition metal coordination, specifically targeting Co²⁺, Cu²⁺, or Mn²⁺ complexes that have demonstrated broad-spectrum antibacterial and antifungal activity superior to 4-ethylphenyl and other substituent analogs [1]. This scaffold is validated for further development of metalloantibiotics or antifungal coatings [1].

Substituent-Dependent Oxidative Mechanisms

Utilize 1-phenyl-2-(4-methylphenyl)diazene derivatives as probes to investigate single-electron transfer (SET) oxidation mechanisms, where the electronic nature of the 4′-substituent (e.g., methoxy vs. dimethylamino) dictates whether the reaction proceeds via benzylic functionalization or C–azo bond scission [2]. This provides a tunable system for studying redox-controlled bond activation and fragmentation [2].

Crystal Engineering and Polymorph Control

Leverage the distinct monoclinic C2/c crystal packing of (4-methylphenyl)diazene derivatives to design solid-state materials with predictable layered architectures and specific C–H⋯π/C–Cl⋯π interaction networks [3]. This is valuable for formulating crystalline active pharmaceutical ingredients (APIs) or organic electronic materials where polymorphism must be controlled [3].

Application
Selection Property
Validation Focus
Lead optimization with balanced lipophilicity
Mono-aryl diazene scaffold with moderate logP profile
Solubility and non-specific binding assays
Metal complex antimicrobial screening
4-Methylphenyl diazene ligand for Co, Cu, Mn coordination
Broth dilution and agar diffusion context
SET oxidation mechanistic studies
Substituent-dependent reaction pathway steering
Benzylic functionalization vs. azo bond scission monitoring
Crystal engineering and polymorph control
Monoclinic C2/c packing with C–H⋯π/C–Cl⋯π networks
Solid-state stability and polymorph screening

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